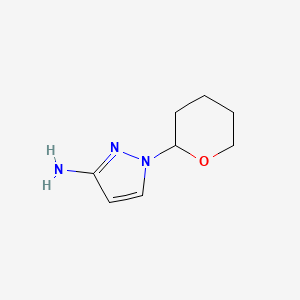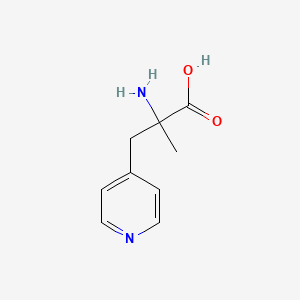
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group on the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with butyl acrylate, followed by hydrolysis and decarboxylation . Another method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of coordination polymers and as a chelating agent for rare-earth ions.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-Amino-3-(pyridin-3-yl)propanoic acid: Pyridine ring attached at the 3-position.
3-(pyridin-2-ylamino)propanoic acid: Contains a pyridin-2-ylamino group instead of a pyridin-4-yl group.
Uniqueness
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of a methyl group on the alpha carbon, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-amino-2-methyl-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13)6-7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13) |
Clave InChI |
FYXUEVYRXPRJQA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=NC=C1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



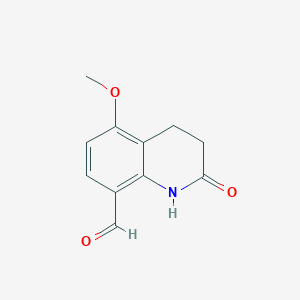

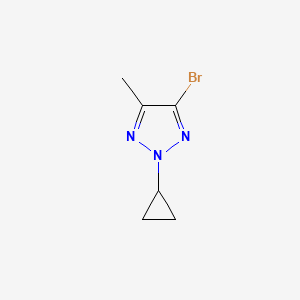
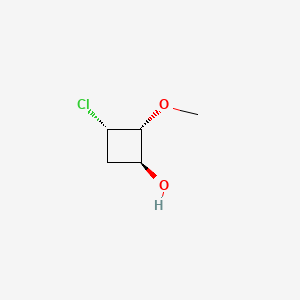

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

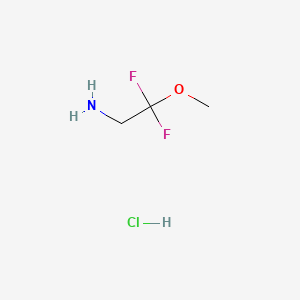
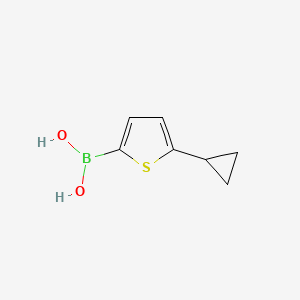
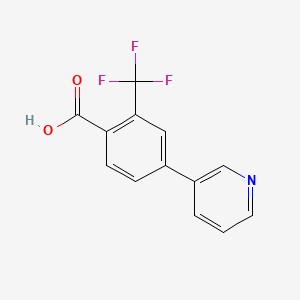
![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)

